2-Ethynyl-4-fluorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLCSYHIVUAGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647331 | |
| Record name | 2-Ethynyl-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749874-24-6 | |
| Record name | 2-Ethynyl-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethynyl 4 Fluorobenzaldehyde
Direct Synthesis Approaches
Direct synthesis of 2-ethynyl-4-fluorobenzaldehyde predominantly involves the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. walisongo.ac.idorganic-chemistry.org
The typical procedure involves the reaction of a 2-halo-4-fluorobenzaldehyde, most commonly 2-bromo-4-fluorobenzaldehyde (B1271550), with a protected or terminal alkyne. The reaction is generally carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dioxane. The reaction is performed under an inert atmosphere to prevent the oxidation of the catalyst and reagents.
A common strategy employs ethynyltrimethylsilane as the alkyne source. The trimethylsilyl (B98337) (TMS) group acts as a protecting group and is subsequently removed to yield the terminal alkyne. An alternative is the use of ethynylmagnesium bromide. The general reaction scheme is as follows:
Step 1: Halogenation. 4-fluorobenzaldehyde (B137897) is first halogenated at the ortho position to introduce a bromine or iodine atom, yielding 2-bromo-4-fluorobenzaldehyde or 2-iodo-4-fluorobenzaldehyde.
Step 2: Sonogashira Coupling. The resulting 2-halo-4-fluorobenzaldehyde is then coupled with a terminal alkyne.
Step 3: Deprotection (if necessary). If a protected alkyne like ethynyltrimethylsilane is used, the protecting group is removed to give the final product.
The reaction conditions for the Sonogashira coupling can be optimized for factors like catalyst loading, temperature, and reaction time to maximize the yield of this compound. walisongo.ac.id
Table 1: Typical Reagents and Conditions for Sonogashira Coupling
| Parameter | Details | Reference |
| Aryl Halide | 2-Bromo-4-fluorobenzaldehyde or 2-Iodo-4-fluorobenzaldehyde | |
| Alkyne | Ethynyltrimethylsilane, Ethynylmagnesium bromide | |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1–5 mol%) | |
| Copper Co-catalyst | CuI (5–10 mol%) | |
| Base | Triethylamine, Diisopropylamine | |
| Solvent | THF, Dioxane | |
| Temperature | 80–100 °C | |
| Atmosphere | Inert (Nitrogen or Argon) |
Multi-step Convergent Synthesis
For the synthesis of derivatives of this compound, a multi-step approach could involve the initial synthesis of a more complex alkyne or a substituted benzaldehyde (B42025), followed by a final coupling step. For instance, a study by researchers at Kyoto University described a two-step synthesis of highly fused perimidine derivatives starting from 2-alkynylbenzaldehydes. kyoto-u.ac.jp In their work, this compound was reacted with 1-bromo-2-iodobenzene (B155775) in the presence of a copper(I) iodide and a palladium catalyst to produce 2-[(2-bromophenyl)ethynyl]-4-fluorobenzaldehyde. kyoto-u.ac.jp This intermediate was then used in a subsequent cyclization reaction. kyoto-u.ac.jp
This exemplifies a convergent approach where a functionalized alkyne is first synthesized and then coupled with the benzaldehyde derivative. This method offers flexibility in introducing various substituents onto the final product.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key aspects include the use of less hazardous reagents, minimizing waste, and employing more environmentally benign reaction conditions.
One area of focus is the development of catalyst systems that are more efficient and can operate under milder conditions. For example, research has explored copper-free Sonogashira couplings to avoid the use of a potentially toxic copper co-catalyst. pitt.edu Some protocols have also been developed for conducting the reaction in water, which is a much more environmentally friendly solvent than traditional organic solvents like THF or dioxane. pitt.edu
Furthermore, the use of mechanochemical methods, such as ball milling, represents a solvent-free approach to organic synthesis. rsc.org While not specifically documented for this compound, the successful application of ball milling for other three-component reactions involving aromatic aldehydes suggests its potential applicability. rsc.org This technique can lead to high yields, shorter reaction times, and a significant reduction in solvent waste. rsc.org
Another principle of green chemistry is atom economy, which is maximized in reactions like cycloadditions and cascade reactions where multiple bonds are formed in a single step. The synthesis of complex heterocyclic structures from derivatives of this compound via cascade cyclizations demonstrates this principle, leading to efficient and waste-minimizing pathways. acs.org
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. nih.govresearchgate.net These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.
While specific literature detailing the flow synthesis of this compound is not prevalent, the key reactions involved in its synthesis are well-suited for flow chemistry applications. For instance, Sonogashira coupling reactions have been successfully implemented in flow reactors. This allows for precise control of temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch processes.
Furthermore, multi-step syntheses can be streamlined by "telescoping" reactions in a continuous flow setup, where the product of one reaction is directly fed into the next reactor without intermediate purification steps. nih.gov This approach can significantly reduce processing time and solvent usage. The synthesis of complex molecules often involves multiple steps, and flow chemistry provides a powerful platform for automating and optimizing these sequences. researchgate.net Given the utility of this compound as a building block, the application of flow chemistry to its synthesis and subsequent transformations is a promising area for future development.
Reactivity and Mechanistic Studies
Reactivity of the Aldehyde Moiety
The aldehyde group (-CHO) is a primary site for nucleophilic addition reactions. cymitquimica.com Its electrophilic carbon atom readily reacts with a variety of nucleophiles.
Reduction: The aldehyde can be reduced to a primary alcohol, (2-ethynyl-4-fluorophenyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The fluorine substituent's electron-withdrawing nature may influence the reaction rate.
Oxidation: While the ethynyl (B1212043) group is more susceptible to oxidation, under specific controlled conditions, the aldehyde could be oxidized to a carboxylic acid, although this is a less common transformation for this specific molecule.
Cyclization Reactions: The aldehyde group is a key participant in cyclization reactions. For instance, it can react with amino acid derivatives in the Erlenmeyer–Plöchl azlactone reaction to form oxazolone (B7731731) intermediates, which can then undergo further intramolecular reactions. nih.govacs.org In reactions with N-acylglycines, the aldehyde participates in the formation of indeno[2,1-c]pyran-3-ones. acs.org
(3+2)-Cyclization Reactions: In reactions with unsaturated phosphonites, the aldehyde group is crucial for the formation of novel P(V)-containing five-membered heterocycles. These reactions often require a base like triethylamine (B128534) to proceed. researchgate.netresearchgate.net
A summary of typical reactions involving the aldehyde moiety is presented below:
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Cyclization (with N-acylglycines) | N-acylglycine, NaOAc, Ac₂O | Indeno[2,1-c]pyran-3-one |
| (3+2)-Cyclization (with ethynylphosphonites) | Ethynylphosphonite, Et₃N | P(V)-containing heterocycle |
Reactivity of the Ethynyl Group
The ethynyl group (-C≡CH) is a highly versatile functional group that can undergo a range of transformations, including addition reactions, coupling reactions, and cyclizations.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (B83412) (KMnO₄). It can also be reduced to an alkyl chain.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a key method for forming carbon-carbon bonds. The ethynyl group of 2-ethynyl-4-fluorobenzaldehyde can react with aryl halides to produce more complex substituted alkynes. This reaction typically utilizes a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine.
Cycloaddition Reactions: The electron-withdrawing effect of the fluorine atom makes the ethynyl group an effective dienophile in Diels-Alder reactions and a participant in 1,3-dipolar cycloadditions, leading to the formation of fluorinated polycyclic and heterocyclic compounds. alfa-chemistry.com
Cascade Cyclizations: The ethynyl group plays a critical role in cascade reactions. For example, in the reaction with amino acids, it can facilitate conjugate additions following the initial reaction at the aldehyde. In the synthesis of 1-oxazolonylisobenzofurans, the ethynyl group participates in a selective 5-exo-dig cyclization. acs.org
Below is a table summarizing key reactions of the ethynyl group:
| Reaction Type | Reagent(s)/Catalyst System | Product Type |
| Oxidation | KMnO₄ | Carbonyl compounds |
| Sonogashira Coupling | Aryl halide, Pd(PPh₃)₂Cl₂/CuI, Et₃N | Substituted alkynes |
| Diels-Alder Reaction | Diene | Fluorinated polycyclic compounds |
| 1,3-Dipolar Cycloaddition | 1,3-dipole | Fused heterocycles |
Reactivity of the Fluorine Substituent
The fluorine atom at the C4 position of the benzene (B151609) ring significantly influences the reactivity of the entire molecule through its strong electron-withdrawing inductive effect.
Enhanced Reactivity: The fluorine atom enhances the electrophilicity of the aromatic ring and the aldehyde group, making them more susceptible to nucleophilic attack. This increased reactivity is beneficial in cyclization steps.
Directing Group in Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution reactions, although its electron-withdrawing nature deactivates the ring towards electrophiles.
Nucleophilic Aromatic Substitution: While generally unreactive towards nucleophilic aromatic substitution, under specific conditions, particularly with strong nucleophiles and in the presence of activating groups, the fluorine atom could potentially be displaced. A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde (B137897), and secondary cyclic amines has been shown to proceed via Knoevenagel condensation followed by aromatic nucleophilic substitution of the fluorine atom. mdpi.com
Cascade and Multi-component Reactions
The presence of multiple reactive sites on this compound makes it an ideal substrate for cascade and multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single pot. tcichemicals.comorganic-chemistry.org
Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans: A notable example is the divergent synthesis of these two classes of compounds using the Erlenmeyer–Plöchl azlactone (EPA) reaction. acs.org When this compound reacts with N-acylglycines, a cascade reaction involving the formation of two C-C and two C-O bonds leads to indeno[2,1-c]pyran-3-ones. acs.org Conversely, reaction with free amino acids under similar conditions yields 1-oxazolonylisobenzofurans through a different pathway involving a selective 5-exo-dig cyclization. acs.org
Three-Component Reactions: this compound can be utilized in three-component reactions. For example, a three-component condensation with β-ketonitriles and secondary cyclic amines has been developed. mdpi.com Another example involves the reaction with a diazo ester and B(C₆F₅)₃ to form functionalized products. researchgate.net
Mechanistic Investigations
Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Erlenmeyer–Plöchl Azlactone Reaction Cascade: Mechanistic studies propose that in the reaction with hippuric acid, an oxazolone intermediate is formed, which then reacts with the aldehyde. This intermediate undergoes a series of acetate-induced cascade cyclizations to form the final indenopyran product. acs.org The structure of intermediates and final products has been confirmed by techniques like single-crystal X-ray diffraction. acs.org
(3+2)-Cyclization with Phosphonites: Mechanistic proposals for the reaction with ethynylphosphonites suggest that the reaction proceeds via a (3+2)-cyclization pathway. researchgate.netresearchgate.net Isotope labeling studies using H₂O¹⁸ have been employed to elucidate the formation of the P=O bond, confirming the involvement of water in the reaction mechanism. researchgate.netresearchgate.net
Role of Catalysts and Reagents: The mechanism of the Sonogashira coupling involves an oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the copper acetylide of this compound, and finally reductive elimination to yield the coupled product. In B(C₆F₅)₃-catalyzed reactions with diazo esters, it is proposed that a boron enolate is formed, which then couples with the aldehyde. researchgate.net
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Ethynyl-4-fluorobenzaldehyde, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR: In the proton NMR spectrum, characteristic peaks are observed for the different types of protons. The aldehyde proton typically appears as a singlet at approximately 10 ppm. The ethynyl (B1212043) proton also gives a singlet, usually around 3 ppm. The aromatic protons show more complex splitting patterns due to coupling with the fluorine atom.
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group exhibits a signal in the downfield region, around 190 ppm. The two carbons of the ethynyl group resonate in the range of 75-85 ppm. The aromatic carbons show distinct signals, with their chemical shifts and splitting patterns influenced by the fluorine substituent.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aldehyde (-CHO) | ~10 |
| ¹H | Ethynyl (-C≡CH) | ~3 |
| ¹H | Aromatic (Ar-H) | Splitting due to fluorine coupling |
| ¹³C | Carbonyl (C=O) | ~190 |
| ¹³C | Ethynyl (-C≡C-) | ~75-85 |
| ¹³C | Aromatic (Ar-C) | Fluorine-induced splitting |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides information about the compound's fragmentation patterns, which can aid in structural confirmation. The molecular ion peak (M⁺) validates the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula of C₉H₅FO. rsc.org Predicted collision cross-section values for various adducts of the molecule have also been calculated. uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 149.03972 | 125.4 uni.lu |
| [M+Na]⁺ | 171.02166 | 137.6 uni.lu |
| [M-H]⁻ | 147.02516 | 127.1 uni.lu |
| [M+NH₄]⁺ | 166.06626 | 144.8 uni.lu |
| [M+K]⁺ | 186.99560 | 133.3 uni.lu |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum displays distinct absorption bands corresponding to the vibrational frequencies of specific bonds. A strong absorption band is typically observed for the carbon-carbon triple bond (C≡C) stretch of the ethynyl group at approximately 2100 cm⁻¹. Another prominent feature is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which appears around 1700 cm⁻¹. Additional bands corresponding to C-H and C-F bonds in the aromatic ring are also present.
| Functional Group | Vibrational Mode | Typical Absorption Frequency (cm⁻¹) |
|---|---|---|
| Ethynyl (-C≡C-) | Stretching | ~2100 |
| Aldehyde (C=O) | Stretching | ~1700 |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method can confirm the regiochemistry by resolving the spatial arrangement of the ethynyl and fluorine substituents on the benzaldehyde (B42025) ring. This technique provides unambiguous proof of the compound's structure, including bond lengths, bond angles, and crystal packing information, which is invaluable for understanding its solid-state properties and intermolecular interactions. nih.govnih.gov
Gas Chromatography (GC) for Purity and Yield Determination
Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds. In the context of this compound, GC is instrumental in determining the purity of a sample and quantifying the yield of a synthesis reaction. apicalscientific.comgoogle.com By comparing the retention time of the analyte to that of a known standard, the compound can be identified. The area under the GC peak is proportional to the amount of the compound present, allowing for accurate purity assessment. Often coupled with a mass spectrometer (GC-MS), this method provides both separation and structural identification of the components in a mixture. google.comrsc.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential.
For 2-Ethynyl-4-fluorobenzaldehyde, DFT calculations can elucidate the influence of the electron-withdrawing fluorine atom and the electron-donating (via resonance) yet sterically demanding ethynyl (B1212043) group on the benzaldehyde (B42025) scaffold. Studies on similar substituted benzaldehydes have successfully used DFT to rationalize substituent effects on spectroscopic data and reactivity. For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly used to optimize molecular structures and calculate vibrational frequencies. researchgate.net
Electronic Properties: The electronic properties of this compound are critical for understanding its reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are key indicators. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net The fluorine atom at the para position and the ethynyl group at the ortho position significantly modulate the electron distribution in the benzene (B151609) ring and the reactivity of the aldehyde group. DFT calculations can map the molecular electrostatic potential (MEP), visually representing the electron density and highlighting the electrophilic and nucleophilic sites of the molecule. This is crucial for predicting how the molecule might interact with other reagents or biological targets. researchgate.net
Table 1: Predicted Electronic Properties of this compound This table presents predicted data based on typical DFT calculation results for similar aromatic aldehydes.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -2.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.5 eV | Indicates chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Influences solubility and intermolecular interactions |
| Polarizability | ~ 150 a.u. | Describes the molecule's response to an electric field |
Note: These values are illustrative and based on computational studies of analogous compounds.
Vibrational Analysis: Theoretical vibrational analysis via DFT can predict the infrared (IR) and Raman spectra of this compound. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. This helps in confirming the molecular structure and understanding the vibrational characteristics of the functional groups, such as the C≡C stretch of the ethynyl group and the C=O stretch of the aldehyde.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes and interactions of a molecule within its environment, such as in a solvent or bound to a protein.
For this compound, MD simulations are particularly useful for exploring its behavior in a biological context. As a building block for potential therapeutic agents, understanding its interaction with protein targets is crucial. MD simulations can be employed to study the binding of this compound or its derivatives to the active site of an enzyme. uni-greifswald.de
Protein-Ligand Interactions: In a typical MD simulation study, the compound would be docked into the binding site of a target protein. The resulting complex would then be subjected to simulation in a water box with physiological ion concentrations for a duration of nanoseconds to microseconds. The simulation would reveal:
Binding Stability: Whether the ligand remains stably bound in the active site.
Conformational Changes: How the ligand and the protein adapt to each other upon binding.
Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
For example, based on its structure, this compound could be investigated as an inhibitor for enzymes where aromatic interactions are important. MD simulations could help in understanding how the fluorine and ethynyl substituents contribute to the binding affinity and specificity. nih.gov
Table 2: Potential MD Simulation Parameters for this compound with a Generic Protein Target
| Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, OPLS | Describes the potential energy of the system |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment |
| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space |
| Temperature | 300 K | Simulates physiological conditions |
| Pressure | 1 atm | Simulates physiological conditions |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies stability, flexibility, and interactions |
Note: This table outlines a general setup for a potential MD simulation study.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
Although specific QSAR studies for a series of compounds based on this compound are not widely published, its structural features suggest its potential inclusion in broader QSAR analyses for various endpoints, such as toxicity or enzyme inhibition. scispace.comnih.gov
Descriptor Calculation: To build a QSAR model, a set of molecular descriptors is calculated for each compound in a training set. For this compound, these descriptors would fall into several categories:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, polar surface area (TPSA).
3D Descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP). nih.gov
The PubChem database provides a predicted LogP (XlogP) of 1.7, which is a crucial descriptor in many QSAR models related to bioavailability and toxicity. uni.lu
Model Development: A QSAR model is developed by finding a mathematical relationship between the calculated descriptors and the observed biological activity (e.g., IC₅₀, LC₅₀). Common methods for building these models include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov For a series of derivatives of this compound, a QSAR study could reveal, for example, that steric bulk around the ethynyl group is detrimental to activity, while increased electronegativity at the para-position enhances it. Such insights are invaluable for lead optimization in drug discovery. nih.gov
Table 3: Relevant Molecular Descriptors for QSAR Studies of this compound
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Constitutional | Molecular Weight, Number of heavy atoms | General size and composition |
| Topological | Topological Polar Surface Area (TPSA) | Membrane permeability and bioavailability |
| Geometrical | Molecular Volume, Surface Area | Steric fit in a binding pocket |
| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions with a target |
| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |
Note: This table lists descriptor types that would be important in a hypothetical QSAR study.
Applications in Medicinal Chemistry and Drug Discovery
Scaffold for Novel Pharmaceutical Agents
The molecular framework of 2-Ethynyl-4-fluorobenzaldehyde serves as a foundational scaffold for the development of new pharmaceutical agents. Its distinct chemical features allow it to be elaborated into more complex structures designed to interact with specific biological targets like enzymes or receptors. The ethynyl (B1212043) group can enhance binding affinity, while the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for a molecule's drug-like characteristics.
Research has focused on using this and structurally related compounds as intermediates for potential anticancer and antimicrobial agents. The aldehyde group provides a convenient handle for various chemical transformations, including reductive amination to form benzylamines or condensation reactions to generate Schiff bases, which are themselves important pharmacophores. The ethynyl group is particularly useful for participating in coupling reactions, such as the Sonogashira coupling, to link the benzaldehyde (B42025) core to other aryl or heteroaryl systems, thereby expanding molecular diversity for drug screening libraries.
Table 1: Potential Therapeutic Areas for Derivatives of this compound
| Therapeutic Area | Rationale for Potential Activity | Key Structural Feature Utilized |
|---|---|---|
| Anticancer | Derivatives have shown potential to inhibit cancer cell proliferation. The scaffold can be used to design enzyme inhibitors targeting pathways involved in cancer growth. | Ethynyl and Fluorine Groups |
| Antimicrobial | Compounds with similar structural motifs have demonstrated activity against various pathogens. | Fluorinated Aryl Moiety |
| Antiviral (e.g., HIV) | Analogous structures with ethynyl substitutions have been investigated for their ability to inhibit viral enzymes like reverse transcriptase. | Ethynyl Group |
Precursor for Biologically Active Heterocycles
A significant application of this compound in medicinal chemistry is its use as a starting material for the synthesis of biologically active heterocyclic compounds. alfa-chemistry.comkyoto-u.ac.jp Heterocycles are core structures in a vast number of approved drugs. The reactivity of the ethynyl group in this compound makes it an excellent substrate for various cyclization and cycloaddition reactions. kyoto-u.ac.jp
One of the most common transformations is the 1,3-dipolar cycloaddition reaction. For instance, the terminal alkyne can react with azides (a source of three atoms) in a copper-catalyzed "click" reaction to form 1,2,3-triazoles. nih.gov Triazoles are a well-known class of heterocycles found in numerous antifungal and anticancer agents. nih.gov Similarly, reaction with nitrile oxides can yield isoxazoles, and with diazomethane (B1218177) derivatives, it can produce pyrazoles. These heterocyclic systems are privileged structures in drug discovery due to their favorable drug-like properties and ability to engage in various biological interactions. The aldehyde function can be incorporated into the heterocyclic ring or can be used to attach the newly formed heterocycle to other molecular fragments.
Table 2: Synthesis of Heterocycles from this compound
| Reaction Type | Reactant | Resulting Heterocycle | Potential Biological Significance |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Organic Azides (e.g., TMSN3) | 1,2,3-Triazole | Core of various antifungal, anticancer, and antibacterial agents. nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazole | Found in anti-inflammatory and antibiotic drugs. |
| Cycloaddition | Diazo Compounds | Pyrazole | Scaffold for anti-inflammatory, analgesic, and anticancer drugs. |
| Cascade Cyclization | Various (under specific conditions) | Indenopyranones, Isobenzofurans | Complex polycyclic systems with diverse biological potential. |
Radiopharmaceutical Synthesis
In the field of nuclear medicine, there is a continuous need for novel radiotracers for Positron Emission Tomography (PET), an imaging technique used for diagnosing and monitoring diseases. nih.gov Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its ideal physical characteristics. nih.gov
Aldehyde-functionalized molecules, such as 4-fluorobenzaldehyde (B137897), are important prosthetic groups for the synthesis of ¹⁸F-labeled radiopharmaceuticals. mdpi.comresearchgate.net These are small, reactive molecules that are first labeled with ¹⁸F and then conjugated to a larger biomolecule of interest (like a peptide or antibody) that targets a specific disease process. The aldehyde group facilitates this conjugation through reactions like oxime formation or hydrazone ligation. mdpi.com
While direct use of this compound in reported syntheses is not prominent, its structural analogue, ethynyl-4-[¹⁸F]fluorobenzene, has been synthesized and used as a radiolabeling synthon. researchgate.net This alkyne-functionalized tracer can be attached to azide-modified targeting vectors via a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. researchgate.net The synthesis of a molecule like 2-ethynyl-4-[¹⁸F]fluorobenzaldehyde would provide a dual-functional prosthetic group, offering both an aldehyde and an alkyne handle for versatile bioconjugation strategies in the development of novel PET imaging agents. mdpi.comresearchgate.net
Table 3: Potential Role in Radiopharmaceutical Development
| Component/Strategy | Description | Relevance of this compound Structure |
|---|---|---|
| Fluorine-18 (¹⁸F) Labeling | Incorporation of the PET isotope ¹⁸F into a molecule. nih.gov | The fluorine at the 4-position can be substituted with ¹⁸F via nucleophilic substitution on a suitable precursor. |
| Prosthetic Group | A small molecule that is first radiolabeled and then attached to a larger targeting molecule. mdpi.com | The entire 2-ethynyl-4-[¹⁸F]fluorobenzaldehyde molecule could serve as a versatile prosthetic group. |
| Bioconjugation Chemistry | Chemical reactions used to link the radiolabeled probe to a biomolecule. | The aldehyde allows for oxime/hydrazone formation; the alkyne allows for "click" chemistry with azide-modified molecules. mdpi.comresearchgate.net |
Applications in Materials Science
Building Block for Advanced Materials
2-Ethynyl-4-fluorobenzaldehyde serves as a fundamental building block for a variety of advanced materials, primarily through polymerization and covalent assembly. a2bchem.combldpharm.com The presence of both an aldehyde (-CHO) and an ethynyl (B1212043) (-C≡CH) group provides two distinct points of reactivity. This dual functionality allows it to be used as a monomer or a cross-linking agent in the synthesis of specialty polymers and resins.
The aldehyde group can participate in condensation reactions, while the terminal alkyne is amenable to a wide range of coupling reactions, most notably Sonogashira coupling, and "click chemistry" reactions like cycloadditions. This synthetic versatility enables the incorporation of the fluorinated phenylalkyne unit into diverse polymer backbones or as pendant groups.
Furthermore, the compound is listed as a building block for Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures, and the defined geometry and reactive ends of this compound make it a suitable candidate for constructing these highly structured materials. The fluorine atom also plays a crucial role, as its incorporation into the final material can significantly modify properties such as thermal stability, solubility, and electronic characteristics.
Table 1: Functional Groups of this compound and Their Roles in Materials Synthesis
| Functional Group | Chemical Formula | Key Reactions | Role in Material Synthesis |
|---|---|---|---|
| Aldehyde | -CHO | Condensation, Imine formation | Polymer chain formation, Cross-linking |
| Ethynyl (Alkyne) | -C≡CH | Sonogashira coupling, Cycloaddition | Polymer backbone extension, Functionalization |
Optoelectronic Materials Development
The specific combination of an aromatic ring, an alkyne, and a fluorine atom makes this compound particularly interesting for the development of optoelectronic materials. a2bchem.combldpharm.com It is classified as a building block for organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). a2bchem.combldpharm.com The extended π-conjugated system, which includes the benzene (B151609) ring and the ethynyl group, is essential for charge transport, a fundamental requirement for semiconductor materials.
The strong electron-withdrawing nature of the fluorine atom can be used to tune the energy levels (HOMO/LUMO) of the resulting polymer or molecule. This is a critical aspect in designing materials for organic electronics, such as organic solar cells (OSCs) and OLEDs, where precise energy level alignment is necessary for efficient device performance. alfa-chemistry.com
Research on related structures demonstrates the utility of the ethynyl linkage in advanced optoelectronic polymers. For instance, polymers incorporating ethynyl-anthracene units have been synthesized for use in organic solar cells. whiterose.ac.uk These studies show that the inclusion of ethynyl groups can lead to broader absorption spectra in the resulting polymers. whiterose.ac.uk The principles from such research are applicable to materials derived from this compound, highlighting its potential in creating novel materials for next-generation electronic and photonic devices.
Table 2: Potential Optoelectronic Applications for Materials Derived from this compound
| Material Class | Potential Application | Role of this compound |
|---|---|---|
| Conjugated Polymers | Organic Solar Cells (OSCs) | Monomer providing π-conjugation and tunable energy levels. whiterose.ac.uk |
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | Building block for the active semiconductor layer. a2bchem.com |
Retrosynthetic Analysis of 2 Ethynyl 4 Fluorobenzaldehyde Derivatives
General Principles of Retrosynthetic Analysis
Retrosynthetic analysis, a concept formalized and popularized by E.J. Corey, is a logical approach to designing a synthesis. wikipedia.orgdeanfrancispress.com The process begins with the target molecule and works backward, conceptually breaking it down into simpler precursors. openochem.org This "deconstruction" of the target molecule is achieved through a series of "disconnections," which are the reverse of known chemical reactions. chemistry.coachrnlkwc.ac.in
The key elements of retrosynthetic analysis include:
Target Molecule: The desired final compound. wikipedia.org
Disconnection: A retrosynthetic step that involves breaking a bond to form two or more synthons. wikipedia.org
Synthon: A conceptual fragment, usually an ion, resulting from a disconnection. It may not be a stable, isolable species. ethz.ch
Synthetic Equivalent: A real chemical reagent that serves as the source of the synthon. ethz.ch
The goal of this analytical process is to simplify the structure of the molecule in a strategic manner, often leading to multiple possible synthetic routes that can be compared for efficiency and practicality. wikipedia.orgdeanfrancispress.com
Disconnections Leading to 2-Ethynyl-4-fluorobenzaldehyde
The retrosynthetic analysis of this compound reveals several strategic disconnections based on its key functional groups: the aldehyde, the ethynyl (B1212043) group, and the fluorine atom on the aromatic ring.
A primary disconnection strategy involves the carbon-carbon bond between the aromatic ring and the ethynyl group. This leads to a di-substituted fluorobenzene (B45895) derivative and an acetylene (B1199291) synthon. Another key disconnection is at the carbon-carbon bond of the formyl group, which can be retrosynthetically derived from other functional groups.
| Disconnection | Synthons | Synthetic Equivalents | Forward Reaction |
| C(sp)-C(sp2) bond of the ethynyl group | 2-formyl-5-fluorophenyl cation and an ethynyl anion | 2-bromo-4-fluorobenzaldehyde (B1271550) and ethynyltrimethylsilane (followed by deprotection) | Sonogashira coupling |
| C-H bond of the formyl group | 2-ethynyl-4-fluorobenzoyl cation | 2-ethynyl-4-fluorobenzoic acid or its derivative | Reduction |
| C-F bond | 2-ethynyl-4-aminobenzaldehyde | Diazonium salt intermediate | Sandmeyer or Balz-Schiemann reaction |
This table presents potential disconnection strategies for the synthesis of this compound.
These disconnections suggest that readily available substituted benzaldehydes or benzoic acids can serve as precursors. For instance, a Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp2 and sp hybridized carbons.
Identification of Key Synthons and Precursors
Based on the disconnections outlined above, several key synthons and their corresponding commercially available precursors can be identified for the synthesis of this compound.
The most logical precursors are those that are structurally simple and can be readily functionalized. 4-Fluorobenzaldehyde (B137897) is a common starting material in organic synthesis. synthetikaeu.com From this, 2-bromo-4-fluorobenzaldehyde can be synthesized, which is a key intermediate for introducing the ethynyl group via cross-coupling reactions. chemicalbook.com
| Synthon | Precursor (Synthetic Equivalent) | Rationale |
| 2-formyl-5-fluorophenyl cation | 2-bromo-4-fluorobenzaldehyde | A common precursor for palladium-catalyzed cross-coupling reactions. |
| Ethynyl anion | Trimethylsilylacetylene | A stable and easy-to-handle source of the ethynyl group. |
| 2-ethynyl-4-fluorobenzoyl cation | 2-ethynyl-4-fluorobenzoic acid | Can be reduced to the target aldehyde. |
| 4-fluoro-2-vinylbenzaldehyde | 2-bromo-4-fluorobenzaldehyde and ethylene | Can be oxidized to the alkyne. |
This table outlines key synthons and their corresponding precursors for synthesizing this compound.
Strategic Functional Group Interconversions (FGIs)
Functional group interconversions (FGIs) are crucial in the synthesis of this compound and its derivatives, allowing for the strategic manipulation of reactive sites. fiveable.me For example, an aldehyde group can be protected during a reaction and then deprotected, or a different functional group can be converted into an aldehyde in a late stage of the synthesis. rug.nl
Common FGIs relevant to the synthesis of this compound include:
Oxidation of a primary alcohol: A 2-ethynyl-4-fluorobenzyl alcohol can be oxidized to the corresponding aldehyde.
Reduction of a carboxylic acid or its derivative: 2-ethynyl-4-fluorobenzoic acid or one of its esters or amides can be reduced to form the aldehyde.
Conversion of a nitrile: The hydrolysis of a 2-ethynyl-4-fluorobenzonitrile (B1463507) can lead to the carboxylic acid, which is then reduced to the aldehyde.
These FGIs provide flexibility in the synthetic design, enabling chemists to navigate around potential incompatibilities between reagents and functional groups.
Computer-Aided Retrosynthesis
In recent years, computer-aided synthesis planning (CASP) has become a powerful tool for retrosynthetic analysis. mpoweringlifescience.comnih.gov Software programs like SYNTHIA™ and SynRoute can analyze a target molecule and propose multiple synthetic pathways based on vast databases of chemical reactions. nih.govsynthiaonline.comsigmaaldrich.com
These tools can accelerate the process of designing a synthesis by:
Identifying novel and efficient synthetic routes. sigmaaldrich.comsynthiaonline.com
Reducing the time and cost associated with experimental validation. synthiaonline.com
Providing an unbiased analysis of possible disconnections. synthiaonline.com
For a molecule like this compound, a retrosynthesis software could rapidly generate and evaluate numerous synthetic strategies, potentially highlighting non-obvious routes that might be overlooked in a manual analysis. mpoweringlifescience.com These programs can consider factors such as the commercial availability of starting materials and the predicted yield of each reaction step. synthiaonline.com
Future Research Directions
Development of More Sustainable and Efficient Synthetic Routes
The principles of green chemistry are increasingly guiding the development of synthetic methodologies. jocpr.comwikipedia.org Future research on 2-ethynyl-4-fluorobenzaldehyde will likely focus on creating more environmentally benign and efficient synthetic pathways.
Atom Economy and Waste Reduction: Current synthetic approaches to functionalized benzaldehydes often involve multi-step sequences that may generate significant waste. Future efforts will likely target the improvement of atom economy by designing reactions that maximize the incorporation of starting materials into the final product. jocpr.comnih.gov This could involve the development of catalytic C-H ethynylation of 4-fluorobenzaldehyde (B137897) derivatives, thereby avoiding the use of pre-functionalized starting materials and reducing byproduct formation.
Catalytic Approaches: The Sonogashira cross-coupling reaction is a common method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. hes-so.chresearchgate.netarkat-usa.org Research in this area will likely focus on the development of more active and robust palladium and copper catalyst systems that can operate under milder conditions and with lower catalyst loadings. The use of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, is another promising avenue for enhancing the sustainability of the synthesis. nih.gov
Alternative Energy Sources: Photocatalysis represents a green alternative for activating chemical reactions using visible light. rsc.orgepfl.chbeilstein-journals.orgnih.govresearchgate.net Future research could explore the use of photocatalytic methods for the synthesis of this compound, potentially enabling reactions to proceed at ambient temperature and pressure, thus reducing energy consumption.
Biocatalysis: The use of enzymes to catalyze chemical transformations offers high selectivity and mild reaction conditions. nih.govnih.govchemrxiv.orgresearchgate.netuva.nl The development of biocatalytic routes to produce this compound, for instance through the enzymatic oxidation of the corresponding alcohol or the reduction of a carboxylic acid derivative, could offer a highly sustainable manufacturing process.
Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improved safety, and potential for facile scaling. rsc.orgnih.govbeilstein-journals.orgacs.orgresearchgate.net Implementing the synthesis of this compound in a flow system could lead to higher yields, reduced reaction times, and minimized waste generation.
Table 1: Comparison of Potential Sustainable Synthetic Strategies for this compound
| Strategy | Potential Advantages | Key Research Challenges |
| Catalytic C-H Ethynylation | High atom economy, reduced waste | Catalyst selectivity and efficiency |
| Advanced Sonogashira Coupling | Well-established, versatile | Catalyst cost, metal contamination |
| Photocatalysis | Mild conditions, use of renewable energy | Catalyst stability, reaction scalability |
| Biocatalysis | High selectivity, biodegradable catalysts | Enzyme discovery and engineering |
| Flow Chemistry | Enhanced control, safety, and scalability | Initial setup cost, process optimization |
Exploration of Novel Reaction Pathways and Catalysis
The dual functionality of this compound provides a rich platform for exploring novel chemical transformations and catalytic processes.
Tandem and Cascade Reactions: The proximate aldehyde and ethynyl (B1212043) groups can participate in tandem or cascade reactions, allowing for the rapid construction of complex molecular scaffolds from simple precursors. Future research could focus on designing novel catalytic systems that trigger a sequence of reactions in a single pot, leading to the efficient synthesis of polycyclic and heterocyclic compounds.
Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. The development of chiral organocatalysts for reactions involving the aldehyde or ethynyl group of this compound could provide enantioselective routes to valuable chiral building blocks.
Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel, known as dual catalysis, can enable transformations that are not possible with a single catalyst. For instance, the combination of a metal catalyst to activate the ethynyl group and an organocatalyst to activate the aldehyde could lead to novel cycloaddition or annulation reactions.
Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate reactive intermediates under mild conditions. researchgate.net Exploring the photoredox-catalyzed reactions of this compound could uncover new pathways for its functionalization, such as radical additions to the alkyne or novel couplings involving the aldehyde.
Advanced Applications in Complex Molecule Synthesis
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex and biologically active molecules.
Natural Product Synthesis: Many natural products contain intricate molecular architectures that can be challenging to synthesize. The strategic incorporation of this compound into a synthetic route could provide a key fragment for the construction of complex natural products, with the fluorine atom potentially enhancing the biological activity of the final molecule.
Medicinal Chemistry: The ethynyl and aldehyde functionalities are valuable handles for the introduction of various pharmacophores. 2-Ethynylbenzaldehyde derivatives have been investigated as lysine-targeting irreversible covalent inhibitors for protein kinases. researchgate.netacs.orgnih.gov Future research will likely explore the use of this compound in the synthesis of new drug candidates for a range of therapeutic areas. nih.govaragen.com The fluorine atom can be strategically employed to modulate physicochemical properties such as metabolic stability and binding affinity.
Heterocycle Synthesis: Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The reactivity of the aldehyde and ethynyl groups can be harnessed to construct a wide variety of heterocyclic rings through intramolecular cyclization or multicomponent reactions.
Table 2: Potential Applications of this compound in Complex Molecule Synthesis
| Application Area | Synthetic Utility | Potential Impact |
| Natural Product Synthesis | Versatile building block for complex scaffolds | Access to novel and challenging molecular targets |
| Medicinal Chemistry | Precursor for bioactive molecules and covalent inhibitors | Development of new therapeutic agents with improved properties |
| Heterocycle Synthesis | Key starting material for diverse heterocyclic systems | Discovery of new compounds with potential biological activity |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. engineering.org.cnmit.eduarxiv.org
Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. arxiv.orgacs.orgresearchgate.net Applying these models to this compound could help chemists to rapidly identify optimal reaction conditions and explore a wider range of potential reactions.
Retrosynthesis: AI-powered retrosynthesis tools can propose synthetic pathways for complex molecules. elsevier.comnih.gov By incorporating the reactivity of this compound into these platforms, researchers could identify novel and efficient ways to utilize this building block in the synthesis of valuable targets.
Discovery of Novel Reactions: AI algorithms can be used to search for and propose entirely new chemical reactions. By analyzing the known reactivity of related compounds, these tools could suggest novel transformations for this compound, opening up new avenues for its application.
Computational Studies: Quantum chemical calculations can provide detailed insights into reaction mechanisms and predict the reactivity of molecules. pnas.org Integrating these computational studies with experimental work will be crucial for understanding and optimizing the novel reaction pathways of this compound.
Q & A
Q. What are the common synthetic routes for 2-Ethynyl-4-fluorobenzaldehyde, and how can purity be optimized?
Methodological Answer: this compound is typically synthesized via Sonogashira coupling between 4-fluorobenzaldehyde derivatives and terminal alkynes under palladium catalysis. Key steps include:
- Intermediate Preparation : Halogenation of 4-fluorobenzaldehyde to introduce an iodine or bromine substituent at the ortho position.
- Coupling Reaction : Reaction with ethynylmagnesium bromide or trimethylsilylacetylene, followed by deprotection if necessary.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .
- Optimization : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent aldehyde oxidation. Monitor reaction progress via TLC or GC-MS .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the aldehyde proton (~10 ppm), ethynyl proton (~3 ppm), and aromatic protons (split due to fluorine coupling).
- ¹³C NMR : Carbonyl carbon (~190 ppm), ethynyl carbons (~75-85 ppm), and fluorine-induced splitting in aromatic carbons.
- IR Spectroscopy : Strong C≡C stretch (~2100 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹).
- X-ray Crystallography : Resolves spatial arrangement of the ethynyl and fluorine substituents, critical for confirming regiochemistry .
- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns to validate molecular weight and structural integrity .
Advanced Research Questions
Q. How does the ethynyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The ethynyl group acts as a directing moiety, enabling regioselective C–H functionalization in transition metal-catalyzed reactions. For example:
- Palladium-Catalyzed Reactions : Ethynyl facilitates oxidative addition, accelerating Suzuki-Miyaura or Heck couplings.
- Electronic Effects : The electron-withdrawing fluorine enhances electrophilicity of the aldehyde, while the ethynyl group stabilizes intermediates via π-backbonding.
- Experimental Design : Compare reaction rates and yields with non-ethynylated analogs (e.g., 4-fluorobenzaldehyde) under identical conditions. Use DFT calculations to map electron density distribution .
Q. What strategies address contradictions in reported biological activity data for fluorinated benzaldehydes?
Methodological Answer:
- Data Reconciliation :
- Dose-Response Curves : Validate activity across multiple concentrations to rule out non-linear effects.
- Structural Analog Comparison : Benchmark against 2-(2-Fluoro-4-methylphenyl)acetaldehyde, where fluorine enhances binding affinity to enzymes like cytochrome P450 .
- Error Analysis : Quantify uncertainties in assay protocols (e.g., fluorescence quenching by aldehydes) and control for solvent interference (DMSO vs. aqueous buffers).
- Meta-Analysis : Apply EFSA’s group-based evaluation framework for structurally similar flavouring agents, assessing metabolic pathways and toxicity thresholds .
Q. How can computational modeling predict the metabolic fate of this compound in biological systems?
Methodological Answer:
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption, CYP450 metabolism, and toxicity.
- Docking Studies : Simulate interactions with aldehyde dehydrogenase (ALDH) using AutoDock Vina, focusing on fluorine’s steric and electronic effects.
- Validation : Compare predictions with in vitro microsomal assays (rat/human liver S9 fractions) and LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
